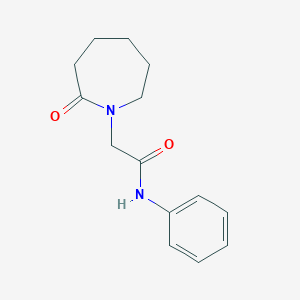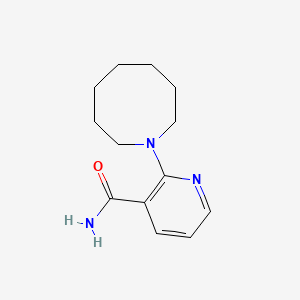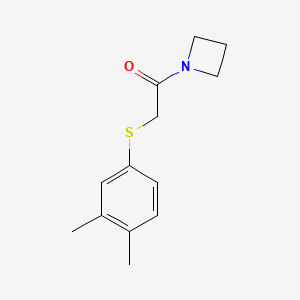
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone, also known as ADSE, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfone compounds, which are known for their diverse biological activities. ADSE is a novel compound that has gained significant attention in recent years due to its potential use in various research areas.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including carbonic anhydrases, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor activities. It has also been shown to have potential as an anti-diabetic agent.
Advantages and Limitations for Lab Experiments
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, the development of new synthetic methods for 1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone could lead to the discovery of new compounds with even greater biological activities.
Synthesis Methods
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone can be synthesized by a multistep process involving the reaction of 3,4-dimethylbenzene with thionyl chloride to form 3,4-dimethylbenzenesulfonyl chloride. The sulfonyl chloride is then reacted with azetidine to form 1-(azetidin-1-yl)-3,4-dimethylbenzenesulfonamide. Finally, the sulfonamide is reacted with ethyl chloroacetate to form 1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone has shown potential in various scientific research areas, including medicinal chemistry, drug discovery, and chemical biology. Its unique chemical structure makes it an attractive candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-5-12(8-11(10)2)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWNYDFNMZVQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3,4-dimethylphenyl)sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

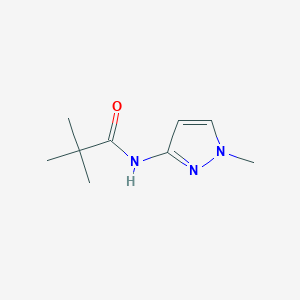
![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
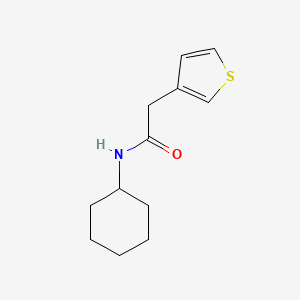
![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
